molecular formula C6H4FN3 B577522 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1211587-23-3

5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine

Cat. No.: B577522
CAS No.: 1211587-23-3
M. Wt: 137.117
InChI Key: IWGKUJNLZWUTHJ-UHFFFAOYSA-N
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Description

5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused pyrimidine and pyrrole ring system, with a fluorine atom at the 5-position. The unique structure of this compound imparts it with various biological activities, making it a valuable scaffold for drug development, particularly as kinase inhibitors and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine typically involves the electrophilic fluorination of a 4-substituted pyrrolo[2,3-d]pyrimidine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction proceeds through the formation of an intermediate, which is then fluorinated to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like Selectfluor or NFSI.

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (TEA) or potassium phosphate (K3PO4).

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom at the 5-position in 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine enhances its binding affinity to target proteins and improves its pharmacokinetic properties. This makes it more effective as a therapeutic agent compared to its non-fluorinated counterparts .

Properties

IUPAC Name

5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGKUJNLZWUTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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